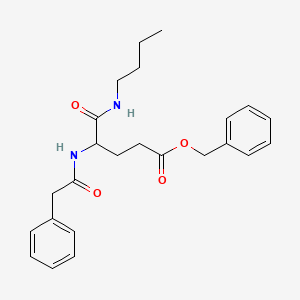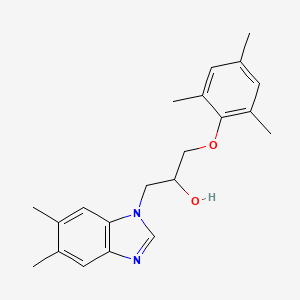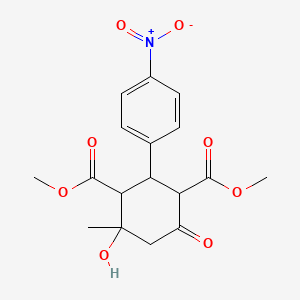![molecular formula C24H25N3O3 B4999417 N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide, also known as ADP-355, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the growth and survival of cancer cells, making ADP-355 a potential therapeutic agent for cancer treatment.
Wirkmechanismus
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide inhibits the interaction between c-Myc and Max, which is critical for the transcriptional activity of c-Myc. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell growth and survival. The mechanism of action of this compound has been elucidated through biochemical and biophysical studies, as well as structural studies of the c-Myc/Max complex in complex with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo, including inhibition of tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a highly specific inhibitor of the c-Myc/Max interaction, with minimal off-target effects. This specificity makes it a valuable tool for studying the role of c-Myc in cancer, as well as for developing new cancer therapies. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for some research applications.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide. One area of interest is the combination of this compound with other anti-cancer agents, such as immunotherapy or targeted therapy. Another potential direction is the development of this compound analogs with improved pharmacokinetic properties or enhanced efficacy. Finally, this compound may have applications beyond cancer therapy, such as in the treatment of other diseases where c-Myc plays a role, such as neurodegenerative diseases or viral infections.
Conclusion:
This compound is a small molecule inhibitor of the c-Myc/Max interaction with potent anti-cancer effects. Its specificity and efficacy make it a valuable tool for studying the role of c-Myc in cancer and for developing new cancer therapies. Future research directions include combination therapy, analog development, and potential applications beyond cancer therapy.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide involves several steps, including the preparation of the starting materials and the coupling of the pyridazine and butanamide moieties. The synthesis has been described in detail in a patent application by the inventors of this compound (US20150133558A1).
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated the efficacy of this compound in inhibiting the growth and survival of cancer cells, as well as its ability to sensitize cancer cells to other anti-cancer agents.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-5-22(24(30)25-19-10-8-18(9-11-19)17(4)28)27-23(29)13-12-21(26-27)20-14-15(2)6-7-16(20)3/h6-14,22H,5H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJSNNHJGVKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999337.png)
![5-(3,4-dichlorophenyl)-N-[(5-quinolinylamino)carbonothioyl]-2-furamide](/img/structure/B4999341.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4999347.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4999362.png)
![1'-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4999372.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-1-naphthylbenzenesulfonamide](/img/structure/B4999396.png)
![N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycine](/img/structure/B4999406.png)

![4-ethoxy-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4999426.png)
![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)

